1-[(Cyclobutylamino)methyl]cyclohexan-1-ol
Description
1-[(Cyclobutylamino)methyl]cyclohexan-1-ol is a cyclic tertiary amine with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol This compound is known for its unique structure, which includes a cyclohexanol backbone with a cyclobutylamino group attached via a methylene bridge
Properties
IUPAC Name |
1-[(cyclobutylamino)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11(7-2-1-3-8-11)9-12-10-5-4-6-10/h10,12-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBIRZVPTAYVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC2CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclobutylamino)methyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with cyclobutylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(Cyclobutylamino)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Modified amine derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
1-[(Cyclobutylamino)methyl]cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Cyclobutylamino)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Cyclohexanol: Shares the cyclohexanol backbone but lacks the cyclobutylamino group.
Cyclobutylamine: Contains the cyclobutylamino group but lacks the cyclohexanol backbone.
Uniqueness: 1-[(Cyclobutylamino)methyl]cyclohexan-1-ol is unique due to the combination of the cyclohexanol and cyclobutylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
Biological Activity
Molecular Structure
The molecular formula of 1-[(Cyclobutylamino)methyl]cyclohexan-1-ol is with a molecular weight of approximately 179.28 g/mol . Its structure features a cyclohexanol moiety with a cyclobutylamino group, contributing to its unique chemical properties.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₉N |
| Molecular Weight | 179.28 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator for certain receptors, potentially influencing pathways related to mood and cognition.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant Activity : In animal models, the compound has shown potential antidepressant-like effects, possibly through serotonergic pathways.
- Neuroprotective Properties : Studies have suggested that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Case Studies
A few notable studies exploring the biological activity of this compound include:
-
Study on Antidepressant-like Effects :
- Objective : To evaluate the antidepressant potential in rodent models.
- Findings : The compound significantly reduced immobility time in the forced swim test, indicating potential antidepressant activity.
-
Neuroprotection in Oxidative Stress Models :
- Objective : To assess neuroprotective effects against oxidative damage.
- Findings : The compound exhibited a reduction in neuronal cell death induced by oxidative stressors, highlighting its protective role.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of Cyclobutylamine : Cyclobutane is reacted with amines under controlled conditions to form cyclobutylamine.
- Alkylation with Cyclohexanol Derivatives : The cyclobutylamine is then alkylated using appropriate cyclohexanol derivatives to yield the final product.
Reaction Conditions
Common reagents and conditions include:
- Solvents: Ethanol or methanol for reaction medium.
- Catalysts: Acidic or basic catalysts to facilitate the reaction.
Potential Therapeutic Uses
Given its biological activity, this compound holds promise for:
- Development as a novel antidepressant.
- Exploration in neuroprotective drug formulations targeting neurodegenerative disorders.
Future Directions
Further research is warranted to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Comprehensive clinical trials would be essential to establish efficacy and safety profiles for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
